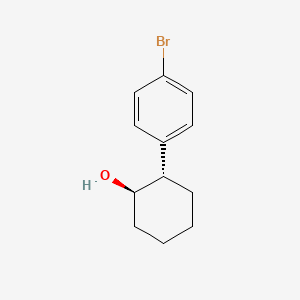

trans-2-(4-Bromo-phenyl)-cyclohexanol

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIYGHQSJSVSJP-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Organometallic Addition to Cyclohexanone Derivatives

One of the primary synthetic routes to trans-2-(4-Bromo-phenyl)-cyclohexanol involves the nucleophilic addition of organometallic reagents derived from 4-bromophenyl precursors to cyclohexanone or its derivatives.

Grignard or Lithium Reagents : The reaction of 4-bromophenylmagnesium bromide or 4-bromophenyllithium with cyclohexanone leads to the formation of the corresponding cyclohexanol after protonation. This approach can be stereoselective when carefully controlled, favoring the trans isomer due to steric factors around the cyclohexanone ring.

Example from Literature : A study involving the preparation of related aminoalcohols showed that 2-bromo-1,4-dimethoxybenzene was converted to a lithium reagent at low temperature (-70°C) and reacted with 2-aminocyclohexanone hydrobromide to yield cyclohexanol derivatives with trans stereochemistry in moderate yields (~38%).

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Bromophenylmagnesium bromide + cyclohexanone | Formation of this compound | Moderate | Requires low temperature to control stereochemistry |

| 2 | Work-up with aqueous acid | Protonation of alkoxide | High | Purification by recrystallization or chromatography |

Reduction of 2-(4-Bromo-phenyl)cyclohexanone

An alternative route involves the selective reduction of 2-(4-bromo-phenyl)cyclohexanone to the corresponding trans-cyclohexanol.

Catalytic Hydrogenation : Using catalysts such as ruthenium complexes (e.g., RuCl2(PPh3)(en)) under hydrogen atmosphere can stereoselectively reduce the ketone to the trans-alcohol. This method benefits from high selectivity (95-98%) and mild conditions.

Chemical Reduction : Sodium borohydride (NaBH4) in methanol is another common reducing agent used to convert ketones to alcohols. However, stereoselectivity may be lower compared to catalytic hydrogenation.

| Reduction Method | Catalyst/Reagent | Selectivity (trans) | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | RuCl2(PPh3)(en), H2 | 95-98% | High | Mild conditions, high stereoselectivity |

| Chemical reduction | NaBH4 in methanol | Moderate | Moderate | Simpler but less stereoselective |

Multi-step Synthesis via Epoxide and Azide Intermediates

More complex synthetic strategies use epoxide intermediates and azide displacement to achieve stereoselective this compound derivatives.

Epoxide Ring Opening : Starting from cyclohexene derivatives, epoxidation followed by nucleophilic ring opening with azide ions can yield azidoalcohol intermediates. Subsequent reduction of the azide group leads to aminoalcohols with defined stereochemistry.

Advantages : This approach allows for the introduction of functional groups and stereochemical control via SN2 displacement, often yielding a high ratio of trans isomers.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxidation | Peracid (e.g., m-CPBA) | Cyclohexene oxide | High | Stereospecific epoxidation |

| Azide displacement | Sodium azide, polar aprotic solvent | Azidoalcohol | Moderate | SN2 reaction with inversion of configuration |

| Reduction of azide | LiAlH4 or catalytic hydrogenation | This compound | Moderate | High stereochemical purity |

Bromination and Subsequent Functional Group Transformations

In some synthetic sequences, bromination of cyclohexyl intermediates followed by functional group transformations leads to the target compound.

Bromination of Cyclohexyl Derivatives : Bromine in acidic or neutral media can selectively brominate cyclohexyl rings at specific positions. For example, bromination in acetic acid at 0°C leads to bromo-substituted cyclohexanones, which can be reduced to cyclohexanols.

Subsequent Reduction and Purification : The bromo-cyclohexanone is reduced chemically (e.g., with NaBH4) or catalytically to yield the trans-cyclohexanol.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2 in AcOH, 0°C | 2-Bromo-cyclohexanone | High | Controlled temperature critical |

| Reduction | NaBH4 in methanol | This compound | Moderate | Stereoselectivity depends on conditions |

Enzymatic and Asymmetric Catalytic Methods for Stereoselectivity

Recent advances include enzyme-catalyzed asymmetric transformations to improve stereoselectivity and yield.

Enzyme-Catalyzed Reductive Amination : Oxidation of cyclohexanol intermediates to cyclohexanones followed by enzyme-catalyzed asymmetric reductive amination can produce chiral amines and alcohols with high stereochemical purity.

Advantages : These methods reduce the use of hazardous reagents like sodium azide and provide scalable, environmentally friendly routes.

| Step | Catalyst/Enzyme | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation | Chemical oxidants | Cyclohexanone | High | Prepares substrate for enzymatic step |

| Enzymatic reductive amination | Amine dehydrogenase or reductase | Chiral this compound | High | High stereoselectivity, scalable |

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Stereoselectivity | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Organometallic addition (Grignard/Li) | 4-Bromophenylmagnesium bromide or lithium reagent | Moderate to high | 30-60 | Direct, well-established | Requires low temperature control |

| Catalytic hydrogenation | RuCl2(PPh3)(en), H2 | Very high (95-98%) | High | High stereoselectivity, mild | Catalyst cost, hydrogen handling |

| Chemical reduction (NaBH4) | Sodium borohydride | Moderate | Moderate | Simple, widely available | Lower stereoselectivity |

| Epoxide/azide intermediate route | Epoxidation, NaN3, LiAlH4 | High | Moderate | Good stereocontrol | Multi-step, hazardous reagents |

| Bromination + reduction | Br2 in AcOH, NaBH4 | Moderate | Moderate | Selective bromination | Requires careful control |

| Enzymatic asymmetric synthesis | Enzymes (reductases), chemical oxidants | Very high | High | Environmentally friendly, scalable | Requires enzyme availability |

Research Findings and Notes

The stereoselectivity of the trans isomer is strongly influenced by the reaction conditions, choice of reducing agent, and temperature control.

Organometallic additions at low temperatures (-60 to -70°C) favor trans isomer formation due to steric hindrance and kinetic control.

Catalytic hydrogenation using ruthenium complexes has been demonstrated to provide excellent selectivity and is preferred for large-scale synthesis.

Multi-step routes using epoxides and azides allow for functional group manipulation but involve hazardous reagents such as sodium azide, requiring careful handling.

Enzymatic methods represent a promising green chemistry approach, reducing toxic reagent use and improving stereoselectivity, suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Bromo-phenyl)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of 4-bromo-cyclohexanone or 4-bromo-benzaldehyde.

Reduction: Formation of 4-bromo-cyclohexane.

Substitution: Formation of 4-substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Bromo-phenyl)-cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It serves as a model compound for understanding the interactions of brominated aromatics with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its brominated phenyl group can be modified to create derivatives with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(4-Bromo-phenyl)-cyclohexanol involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The cyclohexanol moiety can undergo various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of trans-2-(4-Bromo-phenyl)-cyclohexanol, highlighting substituent variations and their implications:

Physicochemical Properties

Cyclohexanol derivatives exhibit distinct properties based on substituents:

- Polarity: Bromine (logP ~2.8) increases lipophilicity vs. hydroxyl or amino groups (logP <1.5) .

- Conformational Flexibility: Amino- or azaaryl-substituted derivatives (e.g., trans-2-(azaarylsulfanyl)-cyclohexanol) show pH-dependent chair-to-boat transitions .

Biological Activity

trans-2-(4-Bromo-phenyl)-cyclohexanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanol moiety substituted with a brominated phenyl group. The presence of the bromine atom enhances the compound's reactivity and biological interactions. Its structural characteristics allow it to participate in various biochemical pathways, making it a valuable candidate for drug development.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound can interact with specific enzymes, influencing their activity and leading to various biological outcomes. The bromine atom is crucial for these interactions, enhancing binding affinity to molecular targets.

- Sigma Receptor Affinity : Research indicates that compounds similar to this compound may exhibit high affinity for sigma receptors, which are implicated in cancer cell proliferation and survival . This suggests potential applications in targeting cancer therapies.

- Cellular Signaling Pathways : Studies have shown that brominated compounds can modulate critical signaling pathways involved in cell proliferation, migration, and apoptosis. For instance, they may disrupt vascular endothelial growth factor (VEGF) signaling, inhibiting angiogenesis and tumor growth .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Effects : Several studies have highlighted the anticancer potential of brominated phenyl compounds. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and hepatoma cells. The mechanism involves modulation of integrin signaling pathways that are crucial for cancer cell survival and metastasis .

Case Studies

- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines have shown promising results. For instance, compounds derived from this structure exhibited IC50 values as low as 8.7 µg/mL against hepatoma cells, indicating potent anticancer activity .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could inhibit key pathways involved in cell proliferation and migration. For example, one study demonstrated that brominated derivatives could interfere with β1-integrin/FAK signaling, leading to reduced cell migration and invasion capabilities .

Data Tables

| Biological Activity | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HeLa | Not specified | Modulation of integrin signaling |

| Cytotoxicity | Hepatoma (Bel7402) | 8.7 | Inhibition of proliferation |

| Antimicrobial Activity | Various pathogens | Not specified | Potential enzyme inhibition |

Q & A

Q. What are the common synthetic routes for trans-2-(4-Bromo-phenyl)-cyclohexanol, and how can reaction conditions influence stereochemical outcomes?

The synthesis of trans-2-(4-Bromo-phenyl)-cyclohexanol typically involves cyclohexanol derivatives as starting materials. For example, bromophenol-containing cyclohexanol analogs can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, where stereochemistry is controlled by reaction conditions (e.g., acid catalysts, temperature). Evidence from analogous compounds (e.g., trans-2-(phenylthio)cyclohexanol) highlights the importance of using chiral auxiliaries or enantioselective catalysts to favor the trans configuration . Acid-catalyzed dehydration (e.g., using H₃PO₄) may lead to undesired byproducts, necessitating precise control of reaction time and temperature to minimize side reactions like elimination .

Q. What purification and characterization methods are critical for isolating this compound with high enantiomeric purity?

Column chromatography (silica gel, gradient elution) is widely used for purification, particularly for separating diastereomers. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry. Spectroscopic techniques like IR and NMR are essential:

- IR : The absence of O–H stretching (~3200–3600 cm⁻¹) in the product compared to cyclohexanol precursors supports successful substitution, while C–Br stretches (~500–600 cm⁻¹) confirm bromophenyl incorporation .

- ¹H/¹³C NMR : Distinct splitting patterns for axial vs. equatorial protons (e.g., cyclohexanol chair conformation) and aromatic protons (4-Bromo-phenyl group) validate stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential toxicity (similar to cyclohexanol derivatives), use PPE (gloves, goggles) and work in a fume hood. The compound’s flammability (flash point ~67°C) requires storage away from oxidizers and ignition sources. Disposal should follow institutional guidelines for halogenated organics, typically involving incineration with a flammable solvent .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalytic or chemoenzymatic methods?

Enantioselective acylation using immobilized lipases (e.g., Novozym® 435) can resolve racemic mixtures. For example, kinetic resolution of racemic epoxides via hydrolases (e.g., BmEH128T) yields enantiopure intermediates, which can undergo regioselective ring-opening to form the desired trans configuration . Optimization of enzyme loading, solvent polarity (e.g., hexane/isopropanol mixtures), and reaction temperature (25–40°C) improves enantiomeric excess (ee >99%) .

Q. What catalytic systems enhance the functionalization or derivatization of this compound for pharmaceutical applications?

Ru-Co/TiO₂-Al₂O₃ catalysts enable efficient hydrodeoxygenation (HDO) of aryl ethers to cyclohexanol derivatives. Electron-rich Ru-Co alloy nanoparticles facilitate H₂ activation, while oxygen vacancies on the support promote selective cleavage of C–O bonds (e.g., converting guaiacol to cyclohexanol with >94% selectivity) . Multivariate optimization (Box-Behnken design) identifies optimal conditions for conversion, such as catalyst loading (5–10 wt%), H₂ pressure (2–4 MPa), and temperature (150–200°C) .

Q. How can in situ spectroscopic techniques elucidate reaction mechanisms involving this compound?

ATR-FTIR spectroscopy monitors real-time transformations, such as oxidation to cyclohexanone. Key spectral changes include:

Q. What computational strategies predict the biological activity of this compound analogs?

Docking studies with vesicular acetylcholine transporter (VAChT) models reveal structural analogs (e.g., vesamicol derivatives) as potential inhibitors. Modifying the bromophenyl group’s steric and electronic properties (e.g., substituting Br with Cl or adjusting cyclohexanol stereochemistry) improves binding affinity and selectivity over σ receptors .

Q. How do solvent systems and thermodynamic models influence the extraction efficiency of this compound from reaction mixtures?

Ternary liquid-liquid equilibria (LLE) data (e.g., water + cyclohexanol + mesityl oxide) inform solvent selection. UNIQUAC or NRTL models correlate phase behavior, enabling optimization of extraction temperatures (25–60°C) and solvent ratios (e.g., 3:1 mesityl oxide/water) for maximal recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.